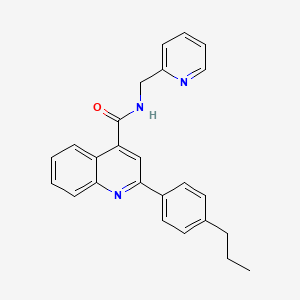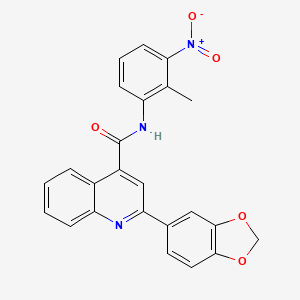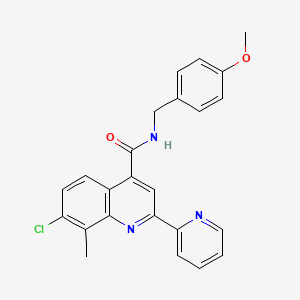
2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been studied for its potential applications in scientific research. PPQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act on a variety of molecular targets, including DNA, RNA, and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and may also have neuroprotective effects in the brain.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide in laboratory experiments is its ability to target multiple molecular pathways, making it a versatile compound for use in a variety of research applications. However, one limitation of using this compound is its potential toxicity, particularly at higher doses. Careful attention must be paid to the dosing and administration of this compound in laboratory experiments to ensure the safety of the subjects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, including further studies on its anti-cancer and neuroprotective properties. Additional research is also needed to determine the optimal dosing and administration of this compound in laboratory experiments, as well as its potential side effects and interactions with other compounds. Furthermore, the development of new synthesis methods for this compound may also lead to the discovery of new applications for this promising compound.
Aplicaciones Científicas De Investigación
2-(4-propylphenyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer research and neurobiology. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-propylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-7-18-11-13-19(14-12-18)24-16-22(21-9-3-4-10-23(21)28-24)25(29)27-17-20-8-5-6-15-26-20/h3-6,8-16H,2,7,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWJLSKNHKHEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)
![7-chloro-N-[2-(difluoromethoxy)-4-methylphenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504462.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B3504480.png)
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504484.png)

![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(4-pyridinyl)quinoline](/img/structure/B3504504.png)
![N-(2-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B3504509.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504516.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504526.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3504527.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B3504537.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504554.png)
